rac 7-Hydroxy Acenocoumarol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

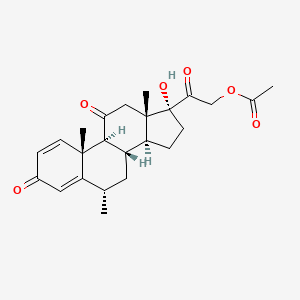

“rac 7-Hydroxy Acenocoumarol” is a product used for proteomics research . It has a molecular formula of C19H15NO7 and a molecular weight of 369.32 .

Physical And Chemical Properties Analysis

“rac 7-Hydroxy Acenocoumarol” has a molecular weight of 369.32 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Metabolism and Enzymatic Activity

Acenocoumarol's metabolism involves cytochrome P450 enzymes, with CYP2C9 playing a pivotal role in hydroxylating acenocoumarol enantiomers. The study by Thijssen et al. (2000) reveals that CYP2C9 is the principal catalyst for racemic acenocoumarol hydroxylation in human liver microsomes, emphasizing its crucial role in the drug's pharmacological effects. This finding underscores the importance of understanding enzymatic interactions for predicting drug interactions and therapeutic outcomes (Thijssen, Flinois, & Beaune, 2000).

Pharmacogenetics and Dosing Algorithms

Cerezo-Manchado et al. (2012) developed a genotype-based dosing algorithm for acenocoumarol, incorporating clinical factors and genetic variants. This algorithm aims to optimize steady dosages, contributing to personalized medicine approaches. It highlights the influence of genetic factors on drug metabolism and the importance of incorporating these variables into dosing considerations to enhance therapeutic efficacy and safety (Cerezo-Manchado et al., 2012).

Therapeutic Repurposing and Anti-Inflammatory Activity

Recent studies explore the potential repurposing of acenocoumarol for anti-inflammatory applications. Han & Hyun (2023) investigated acenocoumarol's anti-inflammatory effects in murine macrophage cells, demonstrating its capacity to decrease the production of pro-inflammatory mediators. This research suggests acenocoumarol's potential beyond anticoagulation, offering insights into novel therapeutic applications, particularly in treating chronic inflammatory diseases (Han & Hyun, 2023).

Monitoring and Sensing Technologies

The development of nanoplasmonic sensing devices for monitoring acenocoumarol levels in plasma represents a significant advancement in therapeutic drug monitoring (TDM). Pelaez et al. (2018) introduced a compact and simple device utilizing gold nanodisks and specific antibodies for rapid acenocoumarol detection. This innovation facilitates on-site monitoring and personalized treatment management, emphasizing the importance of technological advancements in optimizing anticoagulant therapies (Pelaez et al., 2018).

Propiedades

IUPAC Name |

4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCREUDLEYTCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724558 |

Source

|

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 7-Hydroxy Acenocoumarol | |

CAS RN |

64180-12-7 |

Source

|

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)